2-Methyltetradecan-4-one

Description

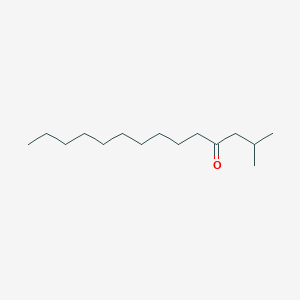

2-Methyltetradecan-4-one is a branched-chain ketone with a molecular formula of C₁₅H₃₀O and a molecular weight of 223.78 g/mol . It is characterized by a 14-carbon backbone (tetradecane) with a ketone group at position 4 and a methyl substituent at position 2. This compound was first identified in the volatile organic compound (VOC) profiles of the myxobacterium Stigmatella aurantiaca, where it coexists with homologues such as 2-methyltridecan-4-one and 3-methyltridecan-4-one .

Properties

CAS No. |

61549-01-7 |

|---|---|

Molecular Formula |

C15H30O |

Molecular Weight |

226.40 g/mol |

IUPAC Name |

2-methyltetradecan-4-one |

InChI |

InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-15(16)13-14(2)3/h14H,4-13H2,1-3H3 |

InChI Key |

YVVVNAZSGGAAPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyltetradecan-4-one can be achieved through several methods. One common approach involves the oxidation of 2-Methyltetradecan-4-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 2-Methyltetradecan-4-ol. This process involves the use of metal catalysts, such as palladium or platinum, under elevated temperatures and pressures. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyltetradecan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 2-Methyltetradecan-4-ol, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The carbonyl group in this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Amines or alcohols in the presence of acid or base catalysts.

Major Products

Oxidation: Carboxylic acids.

Reduction: 2-Methyltetradecan-4-ol.

Substitution: Corresponding amines or ethers.

Scientific Research Applications

2-Methyltetradecan-4-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyltetradecan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or covalent bonds with active sites in enzymes, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyltetradecan-4-one with five structurally related compounds, focusing on molecular properties, sources, and functional implications.

Structural and Molecular Properties

Table 1: Molecular and Structural Comparison

Key Observations:

Chain Length and Branching: this compound (14-carbon backbone) and its homologue 2-methyltridecan-4-one (13-carbon backbone) differ in chain length, impacting volatility and solubility. Longer chains generally exhibit higher boiling points and lower volatility. Branching (e.g., methyl groups at C2 vs.

Isomerism: this compound and 7-pentadecanone share the same molecular formula (C₁₅H₃₀O) but differ in functional group placement. The branched structure of the former may reduce crystallinity compared to the linear isomer .

Functional Group Position :

Research Findings and Implications

Ecological Roles :

- The coexistence of this compound with homologues in S. aurantiaca suggests synergistic roles in bacterial survival. For example, longer-chain ketones may persist in biofilms, while shorter homologues evaporate for aerial signaling .

Physicochemical Behavior: Branching in this compound reduces its melting point compared to linear isomers like 7-pentadecanone, enhancing fluidity in biological matrices .

Synthetic Challenges :

- The synthesis of branched ketones requires precise regioselective methods, whereas linear analogues are more straightforward to produce. This complexity limits the commercial availability of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.